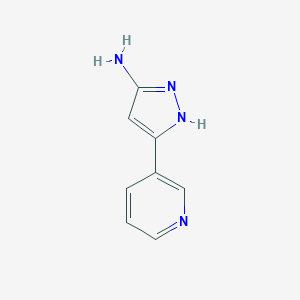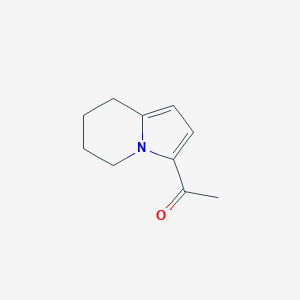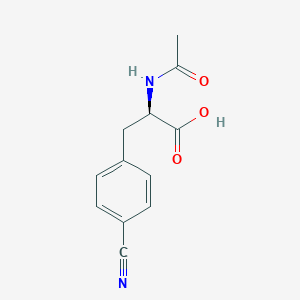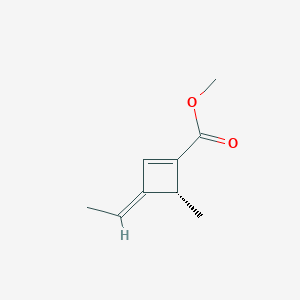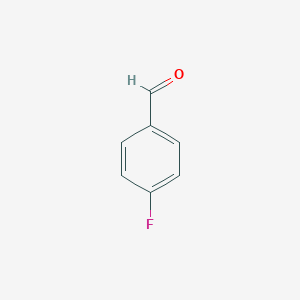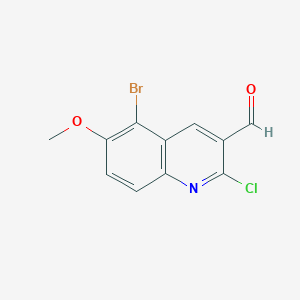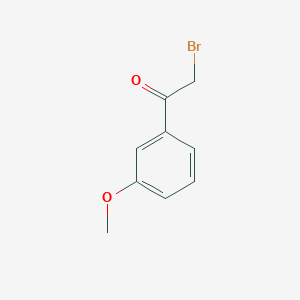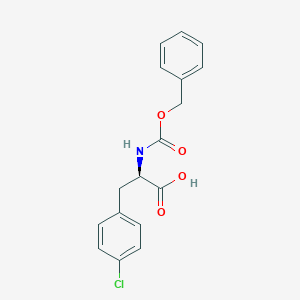![molecular formula C10H18O2 B137947 2-Propyl-1,4-dioxaspiro[4.4]nonane CAS No. 129815-75-4](/img/structure/B137947.png)
2-Propyl-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-1,4-dioxaspiro[4.4]nonane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as PDN and is a spirocyclic ether that has a bicyclic structure. PDN has been synthesized using various methods, and its potential applications in scientific research are being explored.
作用機序
The mechanism of action of PDN is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria. PDN has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria.
生化学的および生理学的効果
PDN has been shown to have low toxicity in vitro and in vivo. PDN has been shown to have no effect on the viability of mammalian cells at concentrations up to 100 µM. PDN has also been shown to have no effect on the growth of plants at concentrations up to 500 µM.
実験室実験の利点と制限
PDN has several advantages for lab experiments, including its ease of synthesis and low toxicity. PDN is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, PDN has limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on PDN. One area of research is the development of new materials using PDN as a building block. PDN has been used to synthesize dendrimers and polymers, and its potential as a building block for other materials is being explored. Another area of research is the development of new antibacterial agents using PDN. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. Finally, the potential use of PDN in drug delivery systems is being investigated. PDN has been shown to have low toxicity and stability, making it a potential candidate for drug delivery systems.
合成法
PDN has been synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with 1-bromo-1-propene in the presence of a base or the reaction of 2,2-dimethyl-1,3-dioxolane with propargyl bromide in the presence of a base. These methods have been optimized to obtain high yields of PDN.
科学的研究の応用
PDN has potential applications in scientific research, including the development of new drugs and materials. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. PDN has also been used as a building block in the synthesis of new materials, including dendrimers and polymers.
特性
CAS番号 |
129815-75-4 |
|---|---|
製品名 |
2-Propyl-1,4-dioxaspiro[4.4]nonane |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-propyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9-8-11-10(12-9)6-3-4-7-10/h9H,2-8H2,1H3 |
InChIキー |
ZIUDGHWRZSFCFB-UHFFFAOYSA-N |
SMILES |
CCCC1COC2(O1)CCCC2 |
正規SMILES |
CCCC1COC2(O1)CCCC2 |
同義語 |
1,4-Dioxaspiro[4.4]nonane,2-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
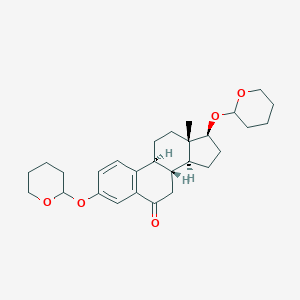
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
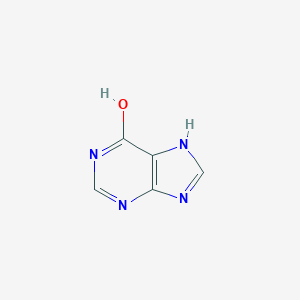
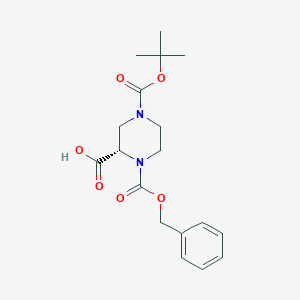
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
